molecular formula C7H4BF5O3 B8217929 [2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid

[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid

Cat. No.: B8217929
M. Wt: 241.91 g/mol
InChI Key: VEXHQGSUICNGML-UHFFFAOYSA-N
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Description

[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C7H5BF5O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms and a trifluoromethoxy group. This compound is primarily used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-difluoro-3-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler analog without the fluorine and trifluoromethoxy substituents.

    4-(Trifluoromethoxy)phenylboronic Acid: Similar structure but lacks the difluoro substitution.

    2,4-Difluorophenylboronic Acid: Lacks the trifluoromethoxy group.

Uniqueness:

Properties

IUPAC Name

[2,4-difluoro-3-(trifluoromethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O3/c9-4-2-1-3(8(14)15)5(10)6(4)16-7(11,12)13/h1-2,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXHQGSUICNGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)OC(F)(F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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